(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline ring system with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and carboxylation steps. The specific reagents and conditions can vary, but common steps include:
Cyclization: Using a precursor such as an amino acid derivative, cyclization can be induced using acidic conditions.
Oxidation: The intermediate product is then oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve more scalable and cost-effective methods. These can include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to facilitate hydrogenation reactions.
Enzymatic Synthesis: Employing specific enzymes to catalyze the formation of the desired product under mild conditions.
Chemical Reactions Analysis
Types of Reactions: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters or amides
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Esters, amides.
Scientific Research Applications
®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation
Comparison with Similar Compounds
Isoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and isoquinoline carboxylic acids share structural similarities.
Phenolic Compounds: These compounds also contain aromatic rings with hydroxyl groups, exhibiting similar chemical reactivity
Uniqueness: ®-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
104974-47-2 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(3R)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-4,8H,5H2,(H,11,12)(H,13,14)/t8-/m1/s1 |
InChI Key |
YXSGIZSINDRUBG-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)C2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C1C(NC(=O)C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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